molecular formula C10H12O B032356 Benzylacetone CAS No. 2550-26-7

Benzylacetone

Cat. No.: B032356
CAS No.: 2550-26-7
M. Wt: 148.20 g/mol
InChI Key: AKGGYBADQZYZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylacetone (4-phenyl-2-butanone, C₁₀H₁₂O) is an aromatic ketone characterized by a phenyl group attached to the second carbon of a butanone chain. It is naturally abundant in plants such as Nicotiana attenuata (tobacco), Aquilaria sinensis (agarwood), and Lavandula angustifolia (lavender), where it contributes to floral scent profiles and ecological interactions . Industrially, it is synthesized via multi-step catalytic processes, including the reduction of benzalacetone (4-phenyl-3-buten-2-one) using NADPH-dependent reductases like NaAER1 or flow chemistry in micropacked bed reactors .

Pharmacologically, this compound exhibits:

  • Sedative effects: Reduces locomotor activity in mice by 58% at 0.0001 g/L via olfactory stimulation .
  • Tyrosinase inhibition: Reversibly inhibits mushroom tyrosinase with IC₅₀ values of 2.8 mM (monophenolase) and 0.6 mM (diphenolase) .
  • Traditional medicinal uses: Employed in agarwood-based treatments for cough, asthma, and insomnia .

Preparation Methods

Claisen-Schmidt Condensation: Traditional and Modern Variations

The Claisen-Schmidt condensation between benzaldehyde and acetone remains the most widely studied route for benzylacetone synthesis. This base-catalyzed reaction proceeds via enolate formation, followed by nucleophilic attack on the carbonyl carbon of benzaldehyde . The stoichiometric equation is:

C6H5CHO+CH3COCH3BaseC6H5CH=CHC(O)CH3+H2O\text{C}_6\text{H}_5\text{CHO} + \text{CH}_3\text{COCH}_3 \xrightarrow{\text{Base}} \text{C}_6\text{H}_5\text{CH=CHC(O)CH}_3 + \text{H}_2\text{O}

Challenges in Selectivity Control

Conventional homogeneous catalysis using NaOH (10–20 wt%) in aqueous ethanol at 25–40°C yields benzylideneacetone (trans-isomer) but suffers from over-condensation to dibenzylideneacetone . Source quantifies this side reaction, showing that dibenzylideneacetone formation increases exponentially with benzaldehyde concentration, peaking at 37% byproduct yield under equimolar conditions. To suppress this, industrial protocols employ acetone in 5:1 molar excess, albeit at the cost of solvent recovery burdens .

Advanced Catalytic Systems

Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) circumvents selectivity issues by quantitatively generating the acetone enolate at −78°C, achieving 92–95% benzylideneacetone yield without dibenzal byproducts . However, LDA’s moisture sensitivity and cost ($320/kg) limit its use to laboratory-scale syntheses. Recent work in source introduces a surfactant-free emulsion system where 4 M NaOH catalyzes the reaction at a cyclohexane-water interface. Mechanical stirring at 2,500 rpm generates dynamic emulsions, confining the base to the aqueous phase and preventing diketide formation. This method achieves 99% selectivity at 97% conversion within 4 hours, even with a 1.2:1 acetone-to-benzaldehyde ratio .

Hydrogenation of Benzylideneacetone

Catalytic hydrogenation of benzylideneacetone provides a two-step pathway to this compound, often integrated with Claisen-Schmidt condensation in industrial settings .

Reaction Conditions and Catalysts

Source details a hydrogenation protocol using Raney nickel (5 wt%) in ethanol at 48–50°C under 1 atm H₂. After 4–5 hours, the mixture is filtered and distilled under reduced pressure (2.67 kPa) to isolate this compound at 123–125°C, yielding 95.7% with a refractive index of 1.513. Comparative studies in source show palladium-on-carbon (Pd/C) achieves similar yields but requires higher pressures (3–5 bar), making nickel preferable for cost-sensitive applications.

Side Reactions and Mitigation

Over-hydrogenation to 4-phenyl-2-butanol is minimized by controlling H₂ uptake (stoichiometric 1:1 ratio) and using acetic acid as a proton donor . Source notes that residual base from the Claisen-Schmidt step can deactivate nickel catalysts, necessitating thorough washing with dilute HCl before hydrogenation.

Friedel-Crafts Alkylation Approaches

Friedel-Crafts acylation offers an alternative route, particularly for synthesizing deuterated or isotopically labeled this compound.

Aluminum Chloride-Mediated Synthesis

Source reports a method where aluminum trichloride (1.1 mol) facilitates the reaction between benzene and butenone (methyl vinyl ketone) at 30–35°C. After 3 hours, hydrolysis and vacuum distillation yield 98.97% pure this compound (66.84% yield). This route avoids ketone self-condensation but generates stoichiometric Al(OH)₃ waste, complicating large-scale implementation.

Tin(II) Chloride and Ethyl Acetoacetate

A modified Friedel-Crafts protocol using SnCl₂ (1.3 mol) and ethyl acetoacetate in cyclohexane achieves 71% yield after oxalic acid workup and recrystallization . The tin complex intermediates enhance electrophilicity, enabling milder conditions (65°C vs. traditional 80–100°C). However, tin residues require extensive washing with sodium nitrate and acetonitrile, increasing process complexity.

Enzymatic Synthesis via Benzalacetone Synthase

Source characterizes benzalacetone synthase (BAS), a plant-derived type III polyketide synthase, as a biocatalytic route. BAS catalyzes the decarboxylative condensation of malonyl-CoA and 4-coumaroyl-CoA to form 4-(4-hydroxyphenyl)but-3-en-2-one, which is subsequently reduced to this compound.

Structural and Mechanistic Insights

Crystal structures of Rheum palmatum BAS (1.6–1.8 Å resolution) reveal a Cys-His-Asn catalytic triad that positions a water molecule for thioester hydrolysis . The enzyme’s active site excludes chalcone synthase’s coumaroyl-binding pocket, ensuring diketide specificity. Mutation studies (I207L/L208F) restore chalcone activity, underscoring BAS’s evolutionary divergence.

Green Emulsion-Based Synthesis

Source pioneers a solvent-stratified emulsion technique that eliminates surfactants and excess acetone. The protocol involves:

ParameterValue
Organic PhaseCyclohexane + benzaldehyde
Aqueous PhaseWater + acetone (1.2 eq)
Catalyst4 M NaOH
Stirring Speed2,500 rpm
Reaction Time4 hours
Yield97% ± 2%
Purity96%

This method leverages interfacial confinement to restrict NaOH’s access to this compound, preventing over-condensation. Scaling to 10 L batches demonstrates consistent yields (95–97%), with energy savings from ambient-temperature operation .

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Cost (USD/kg)ScalabilityEnvironmental Impact
Claisen-Schmidt (NaOH)65–7585–9012–18HighModerate (high waste)
LDA-Mediated92–9599280–350LowLow
Hydrogenation95–979825–40HighModerate (H₂ safety)
Friedel-Crafts (AlCl₃)66–7195–9950–65MediumHigh (metal waste)
Enzymatic40–50991,200+LowLow
Green Emulsion979615–22HighLow

Scientific Research Applications

Sedative Effects

Research has shown that benzylacetone exhibits significant sedative properties. A study published in the Biological and Pharmaceutical Bulletin investigated the inhalation of this compound released from heated agarwood. The results indicated that inhaled this compound effectively reduced locomotor activity in mice, suggesting its potential as a sedative agent. The study also explored the structure-activity relationship (SAR) of this compound derivatives, identifying specific structural features that enhance sedative activity .

Key Findings:

  • Locomotor Activity Reduction: this compound significantly decreased locomotor activity at doses of 4×1044\times 10^{-4} mg and 4×1034\times 10^{-3} mg.
  • Quantitative Structure-Activity Relationship (QSAR): The study utilized QSAR to analyze 17 this compound derivatives, revealing that variations in functional groups influenced sedative effects.

Skin Care Applications

This compound is also being explored for its potential in dermatological applications. Its inclusion in topical formulations has been studied for skin irritation potential. A comparative study involving skin care creams demonstrated that formulations containing this compound did not exhibit significant primary irritancy when applied over an extended period .

Study Overview:

  • Participants: Healthy adults (n = 11) applied a cream containing this compound on one side of their face and a placebo on the other.
  • Results: No primary skin irritancy was observed, and the formulation showed superior performance in reducing skin irritancy compared to the placebo.

Agricultural Applications

This compound has been identified as a volatile compound emitted by certain plants, such as Nicotiana attenuata. This emission pattern plays a role in attracting pollinators and may have implications for agricultural practices aimed at enhancing crop yields through natural pollination strategies .

Implications for Agriculture:

  • Pollinator Attraction: The floral emissions of this compound can influence pollinator behavior, potentially increasing pollination efficiency.
  • Natural Pest Management: Its properties may also be explored for developing natural pest repellents or attractants.

Summary Table of Applications

Application AreaKey FindingsReferences
Sedative EffectsReduces locomotor activity; structure-activity relationship established
Skin CareNon-irritating in long-term use; effective in reducing skin irritancy
Agricultural PracticesAttracts pollinators; potential for enhancing crop yields

Mechanism of Action

The sedative effects of benzylacetone are believed to involve its interaction with the central nervous system. When inhaled, this compound affects the olfactory bulb and possibly other brain regions, leading to reduced locomotor activity. The exact molecular targets and pathways are still under investigation, but it is known that the structure-activity relationship plays a significant role in its sedative properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The table below compares benzylacetone with key analogues in terms of molecular structure, sources, and bioactivity:

Compound Molecular Formula Functional Group Natural Sources Key Pharmacological Activities
This compound C₁₀H₁₂O Ketone (C=O at C2) Agarwood, Nicotiana attenuata Sedative, tyrosinase inhibition, antitussive
Benzalacetone C₁₀H₁₀O α,β-unsaturated ketone Biosynthetic precursor Intermediate in this compound synthesis
4-(4-Methoxyphenyl)butan-2-one C₁₁H₁₄O₂ Methoxy-substituted ketone Synthetic derivative Improved solubility; unconfirmed bioactivity
trans-Cinnamaldehyde C₉H₈O Aldehyde (C=O at C1) Cinnamon, cassia Antimicrobial, anti-inflammatory; no sedative role
4-Phenylbutan-2-ol C₁₀H₁₄O Secondary alcohol Reduction product of this compound Lower volatility; reduced sedative potency

Functional Group Impact on Bioactivity

  • Ketone vs. Aldehyde : this compound’s ketone group confers higher stability and lower reactivity compared to trans-cinnamaldehyde’s aldehyde, which is prone to oxidation .
  • Substituent Effects : Methoxy groups (e.g., in 4-(4-methoxyphenyl)butan-2-one) enhance hydrophilicity but may reduce volatility, impacting inhalational efficacy .
  • Saturation : this compound’s saturated carbon chain supports stronger sedative effects than benzalacetone’s conjugated double bond system, which lacks direct bioactivity .

Sedative Activity

This compound outperforms analogues in inhalational sedative potency:

  • Effective dose : 0.0001 g/L reduces mouse locomotion by 58%, whereas 4-phenylbutan-2-ol requires higher concentrations for similar effects .
  • Structure-activity relationship (SAR): Carbon chain length: Optimal activity with a 4-carbon chain (butanone). Substituents: Electron-donating groups (e.g., -OCH₃) on the phenyl ring enhance binding to olfactory receptors .

Tyrosinase Inhibition

Compared to other inhibitors:

Compound IC₅₀ (Monophenolase) IC₅₀ (Diphenolase) Reversibility
This compound 2.8 mM 0.6 mM Reversible
Deoxyarbutin 0.05 µM 0.12 µM Reversible
Oxyresveratrol 0.3 µM 1.2 µM Irreversible

While this compound is less potent than deoxyarbutin, its natural origin and low toxicity make it suitable for cosmetic formulations .

Biological Activity

Benzylacetone, also known as 1-phenyl-2-butanone, is a ketone compound with a distinctive aroma, commonly found in various essential oils and used in the fragrance industry. Recent studies have highlighted its significant biological activities, particularly its sedative effects, appetite enhancement, and potential as an antityrosinase agent. This article presents a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.

Sedative Effects

This compound has been shown to possess sedative properties, particularly when inhaled. Research indicates that inhalation of this compound significantly reduces locomotor activity in mice. In a study involving various this compound derivatives, it was found that the presence of a ketone group is crucial for its sedative activity. The effective doses ranged from 4×1044\times 10^{-4} mg to 4×1034\times 10^{-3} mg, with statistical significance observed at p<0.01p<0.01 compared to control groups .

Quantitative Structure-Activity Relationship (QSAR)

A QSAR analysis was conducted using 17 derivatives of this compound to identify structural features that contribute to its sedative effects. The study concluded that specific functional groups and structural arrangements significantly influence the sedative potency of these compounds .

Table 1: Summary of Sedative Activity Findings

CompoundEffective Dose (mg)Significant Effect
This compound4×1044\times 10^{-4}Yes (p < 0.01)
Compound (2)Not significantNo
Compound (3)Not significantNo
Compound (4)4×1034\times 10^{-3}Yes (p < 0.01)

Appetite Enhancement

This compound has also been studied for its appetite-enhancing effects. In experiments where mice were exposed to this compound via inhalation, food intake increased significantly compared to control groups. The increase in food consumption was correlated with elevated levels of neuropeptide Y (NPY) mRNA expression in the hypothalamus, suggesting a mechanism involving olfactory stimulation leading to enhanced appetite .

Table 2: Appetite Enhancement Study Results

Treatment TypeFood Intake IncreaseNPY mRNA Expression
ControlBaselineBaseline
This compound Inhalation1.09-fold increaseSignificant increase
GhrelinSignificant increaseSignificant increase

Antityrosinase Activity

Another significant biological activity of this compound is its inhibition of tyrosinase, an enzyme critical in melanin synthesis and fruit-vegetable browning. Studies have demonstrated that this compound exhibits potent antityrosinase activity, with IC50 values indicating effective inhibition at concentrations ranging from 1.5 mM for monophenolase to 0.6 mM for diphenolase activities . This property suggests potential applications in cosmetic formulations aimed at skin lightening or preventing browning in food products.

Case Studies and Research Findings

  • Sedative Effects Study : A study published in the Biological and Pharmaceutical Bulletin investigated the sedative effects of this compound and its derivatives on mice. The researchers found that the ketone structure was essential for its activity, leading to decreased locomotor activity at specific doses .
  • Appetite Enhancement Study : Another research article focused on the appetite-enhancing effects of this compound when inhaled by mice, revealing a significant increase in food intake alongside changes in hypothalamic gene expression related to appetite regulation .
  • Antityrosinase Activity Investigation : Research published in Biotechnology explored the inhibitory effects of this compound on mushroom tyrosinase, identifying it as a mixed-type inhibitor with potential applications in food preservation and cosmetic industries .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing benzylacetone, and how can purity be validated?

this compound (4-phenyl-2-butanone) is typically synthesized via Friedel-Crafts acylation of benzene derivatives or catalytic oxidation of 4-phenyl-2-butanol. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a reference standard. For academic reproducibility:

  • Use GC-MS to confirm molecular weight (148.2 g/mol, C₁₀H₁₂O) and retention time .
  • Validate purity (>97%) using NMR (¹H and ¹³C) to confirm absence of byproducts like acetophenone derivatives .
  • Store synthesized compounds at -20°C (solid) or -80°C (in DMSO) to prevent degradation .

Q. What solvents are compatible with this compound in experimental setups?

this compound is sparingly soluble in water but miscible with organic solvents. Key solubility

SolventSolubility (mg/mL)Notes
DMSO60Preferred for in vitro assays
Ethanol>100Avoid prolonged storage (volatile)
Hexane25Limited for polar reaction systems

Avoid strong oxidizing agents (e.g., HNO₃) and acidic/alkaline conditions to prevent decomposition .

Q. How stable is this compound under varying storage conditions?

Stability depends on temperature and exposure:

  • Short-term : Stable at room temperature for 1 week if sealed .
  • Long-term : Store at -20°C (solid, 3 years) or -80°C (DMSO solution, 1 year) .
  • Decomposition : Above 235°C, releases CO and CO₂; avoid open flames .

Advanced Research Questions

Q. What structural features of this compound derivatives influence their sedative activity?

A QSAR study of 17 derivatives identified critical structural determinants :

  • Carbon chain functionalization : Ketone groups enhance sedative potency (EC₅₀ reduced by 40% vs. alcohol derivatives).
  • Benzene substituents : Electron-donating groups (e.g., -OCH₃) increase blood-brain barrier permeability.
  • Combination effects : Methylation at C3 synergizes with para-substituted halogens (Cl, Br) to prolong sedation duration.
DerivativeSedative Activity (EC₅₀, mg/m³)
This compound2.8
4-Methoxy derivative1.9
3-Methyl derivative1.5

Q. How does this compound inhibit tyrosinase, and what are the implications for enzyme kinetics?

this compound reversibly inhibits mushroom tyrosinase via competitive binding:

  • Mechanism : Competes with L-DOPA at the Cu²⁺ active site, altering enzyme conformation .
  • Kinetic parameters :

  • Monophenolase inhibition (IC₅₀ = 2.8 mM)
  • Diphenolase inhibition (IC₅₀ = 0.6 mM)
    • Methodological validation : Use spectrophotometric assays (λ = 475 nm) with kojic acid as a positive control .

Q. What analytical techniques are recommended for quantifying this compound in plant extracts?

Combine chromatographic and spectroscopic methods:

  • GC-MS : Quantify using m/z 148 (base peak) and retention index (RI = 1285) .
  • HPLC-DAD : Optimize with C18 columns (acetonitrile/water, 70:30) and UV detection at 254 nm .
  • Single-cell RNA-seq : Identify biosynthetic pathways (e.g., NaPAL4 and NaPKS1-4 genes) in plant tissues .

Q. How do inhalation exposure parameters (dose, duration) affect this compound's appetite-enhancing effects in murine models?

A dose-response study in mice revealed:

  • Acute exposure (30 min, 10 mg/m³): 25% increase in food intake .
  • Chronic exposure (14 days, 2 mg/m³/day): Sustained weight gain (+15%) due to reduced locomotor activity (p < 0.01) .
  • Control variables : Use trans-cinnamaldehyde as a co-inhalant to isolate appetite-specific effects .

Q. Methodological Considerations

  • Safety Protocols : Use explosion-proof equipment (flash point = 98.3°C) and PPE (nitrile gloves, EN166 goggles) during handling .
  • Data Validation : Cross-reference LD₅₀ values (oral rat = 3200 mg/kg) with OECD 423 guidelines to ensure reproducibility .
  • Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies involving sedation or appetite modulation .

Properties

IUPAC Name

4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGGYBADQZYZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6033241
Record name Benzylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6033241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid, Clear colorless liquid; [Aldrich MSDS]
Record name 2-Butanone, 4-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Phenyl-2-butanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9592
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2550-26-7
Record name 4-Phenyl-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2550-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZYLACETONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BENZYLACETONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butanone, 4-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6033241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.044
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PHENYL-2-BUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZM5QH16YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The reaction and analysis were carried out in the same manner as described in Example 12 except that 1.4 g of vinylmethyl ketone was used instead of methyl acrylate and the reaction time and temperature were adjusted to 7 hours and 220° C., respectively. It was confirmed that 0.433 g of benzalacetone and 0.167 g of benzylacetone were formed. The yields of benzalacetone and benzylacetone were 2970% and 1130%, respectively, based on the Rh atom. Identification of the products was performed by comparison with the standard substances with respect to the retention time in GC.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.433 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

RuClCp* (cod) (3.8 mg, 0.01 mmol), KOH (0.04 mmol), 2,2′-bipyridyl (3.1 mg, 0.02 mmol) and benzalacetone (730.95 mg, 5.0 mmol) were dissolved into 10 ml of 2-propanol, and deaerated by argon substitution, after which the total amount of the resulting mixture was transferred into a 100-milliliter metallic autoclave. Hydrogen was then charged to a predetermined pressure (50 atm), and the reaction was started at room temperature (28° C.). After the reaction solution was stirred for 3 hours, the reaction pressure was brought back to atmospheric pressure, and the reaction products, 4-phenyl-2-butanone (yield 19.8%) and 4-phenyl-2-butanol (yield 80.2%), were identified and determined by TLC monitor (silica gel: n-hexane/ethyl acetate=4/1) and gas chromatography of the reaction solution.
[Compound]
Name
RuClCp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.04 mmol
Type
reactant
Reaction Step One
Quantity
3.1 mg
Type
reactant
Reaction Step One
Quantity
730.95 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
19.8%
Yield
80.2%

Synthesis routes and methods III

Procedure details

RuClCp* (cod) (3.8 mg, 0.01 mmol), KOH (0.04 mmol), 2,2′-bipyridyl (3.1 mg, 0.02 mmol) and benzalacetone (730.95 mg, 5.0 mmol) were dissolved into 10 ml of 2-propanol, and deaerated by argon substitution, after which the total amount of the resulting mixture was transferred into a 100-milliliter metallic autoclave. Hydrogen was then charged to a predetermined pressure (4 atm), and the reaction was started at room temperature (28° C.) After the reaction solution was stirred for 18 hours, the reaction pressure was brought back to atmospheric pressure, and the reaction product, 4-phenyl-2-butanone (yield 87.7%), was identified and quantitatively determined by TLC monitor (silica gel: n-hexane/ethyl acetate=4/1) and gas chromatography of the reaction solution. At this time, 12.3% of the raw material, benzalacetone, was recovered.
[Compound]
Name
RuClCp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.04 mmol
Type
reactant
Reaction Step One
Quantity
3.1 mg
Type
reactant
Reaction Step One
Quantity
730.95 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87.7%

Synthesis routes and methods IV

Procedure details

Activated Ni EnCat (0.26 g, water wet, 20 mol % Ni on substrate) was washed with MeOH three times to remove water and added to benzalacetone (0.148 g, 1 mmol) dissolved in MeOH (4 ml) in a pressure vessel. The vessel was sealed and purged twice with hydrogen then pressurised to 5-6 bar with hydrogen and the contents magnetically stirred at room temperature. Progress of reaction was carried out by GCMS analysis. After 24 h the hydrogen was vented and the Ni EnCat beads removed by filtration. The filtrate was concentrated on a rotary evaporator to give 4-phenylbutanone (0.149 g, 99%).
Quantity
0.148 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods V

Procedure details

A 140 mL. solution of 10 mM R,S-1-phenyl-3-aminobutane, 100M of sodium pyruvate, 0.1 mM of pyridoxal phosphate, and 25 mM of potassium phosphate (pH 7) was circulated through the above matrix at ambient temperatures and a rate of 5 mL/min. After two hours, the circulating liquid was removed from the apparatus. The concentration of 1-phenylbutan-3-one formed was 5.2 mM while that of R-1-phenyl-3-aminobutane was 4.8 mM. The pH was adjusted to 12.5 and R-1-phenyl-3-aminobutane was isolated quantitatively by extraction with heptane. After removal of the heptane by evaporation, the product was analyzed as 92.8% R -1-phenyl-3-aminobutane.
[Compound]
Name
R,S-1-phenyl-3-aminobutane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium pyruvate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzylacetone
Reactant of Route 2
Benzylacetone
Reactant of Route 3
Benzylacetone
Reactant of Route 4
Benzylacetone
Reactant of Route 5
Reactant of Route 5
Benzylacetone
Reactant of Route 6
Reactant of Route 6
Benzylacetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.